molecular formula C15H18F5NO B4030093 N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide

N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4030093
M. Wt: 323.30 g/mol
InChI Key: WNLDUEJQTWWISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C15H18F5NO and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide is 323.13085501 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rhodium-catalyzed Synthesis

Research demonstrates the utility of substituted pentafluorobenzenes, like N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide, in rhodium-catalyzed synthesis. Specifically, these compounds react with sulfur to produce bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides efficiently at temperatures ranging from room temperature to 80 °C. This process highlights the compound's reactivity and potential applications in synthesizing diaryl sulfides, important intermediates in pharmaceuticals and agrochemicals (Arisawa, Ichikawa, & Yamaguchi, 2012).

Lewis Acid Application

Another study explores the use of pentafluorophenyl groups as Lewis acids to stabilize specific molecular conformations. For instance, N-(pyrimidin-2-yl)pentafluorobenzamide demonstrates a preference for a cis amide bond conformation in solid state, attributed to the Lewis acid nature of the pentafluorophenyl group. This unique property could have implications in designing molecules with precise geometries for specific chemical or biological activities (Forbes, Beatty, & Smith, 2001).

Iron-Catalyzed Fluorination

Research on iron-catalyzed, amide-directed fluorination of C-H bonds introduces a mild method that uses compounds similar to N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide for chemoselective fluorine transfer. This method showcases broad substrate scope and functional group tolerance, offering a greener alternative to traditional noble metal-catalyzed processes for incorporating fluorine into organic molecules, which is crucial for pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).

Photocatalytic Applications

Another area of interest is the photocatalytic degradation of pollutants, where the structural characteristics of compounds like N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide may play a role in enhancing the efficiency of photocatalysts. This application underscores the potential environmental benefits of utilizing such compounds in water treatment and pollution control technologies, although specific studies on N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide were not found, similar compounds have been explored for these purposes (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Properties

IUPAC Name

N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F5NO/c1-5-7(3)21(8(4)6-2)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLDUEJQTWWISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 2
Reactant of Route 2
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 3
Reactant of Route 3
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 5
Reactant of Route 5
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 6
Reactant of Route 6
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.